molecular formula C42H74O6 B12653446 Dianhydro-D-mannitol dioleate CAS No. 32391-01-8

Dianhydro-D-mannitol dioleate

Cat. No.: B12653446
CAS No.: 32391-01-8
M. Wt: 675.0 g/mol
InChI Key: NSDNRRCEYUFXNV-ODDSYLBKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dianhydro-D-mannitol dioleate is synthesized through the esterification of dianhydro-D-mannitol with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow systems to ensure high efficiency and yield. Solid acid catalysts are often employed to enhance the reaction rate and selectivity . The process is optimized to minimize waste and energy consumption, aligning with sustainable production practices.

Chemical Reactions Analysis

Types of Reactions: Dianhydro-D-mannitol dioleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The ester groups in this compound can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

Dianhydro-D-mannitol dioleate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dianhydro-D-mannitol dioleate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing oleic acid and dianhydro-D-mannitol, which can then participate in metabolic pathways . The hydrolysis products can influence cellular processes, including lipid metabolism and signal transduction.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual ester groups, which enhance its solubility and reactivity compared to its parent compound and similar derivatives. This makes it particularly valuable in applications requiring high solubility and reactivity, such as in the synthesis of biodegradable polymers and drug delivery systems .

Properties

CAS No.

32391-01-8

Molecular Formula

C42H74O6

Molecular Weight

675.0 g/mol

IUPAC Name

[(3S,3aR,6S,6aR)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C42H74O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)47-37-35-45-42-38(36-46-41(37)42)48-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37-38,41-42H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-,38-,41+,42+/m0/s1

InChI Key

NSDNRRCEYUFXNV-ODDSYLBKSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@H]1[C@H]2OC[C@@H]([C@H]2OC1)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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